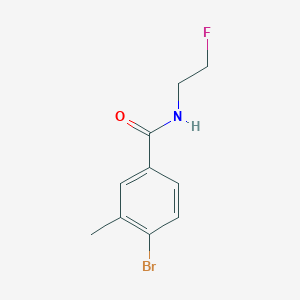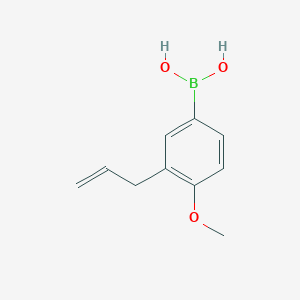
(3-Allyl-4-methoxyphenyl)boronic acid
Descripción general
Descripción
(3-Allyl-4-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C10H13BO3 and its molecular weight is 192.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Allyl-4-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Allyl-4-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Recognition of Diols and Carbohydrates : 3-Methoxycarbonyl-5-nitrophenyl boronic acid has demonstrated high affinity for diol and carbohydrate recognition at neutral pH, suggesting that electron-deficient boronic acids like it could play a significant role in recognizing these substances (Mulla, Agard, & Basu, 2004).
Reduction of Fructose in Food : Boronic acids, specifically 3-carboxy-5-nitrophenylboronic acid, show potential for reducing fructose in food matrices like fruit juice, which could be significant for dietary and health applications (Pietsch & Richter, 2016).
Sensors for Biological Active Substances : Boronic acid sensors are promising for detecting biologically active substances such as carbohydrates, L-dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide. These sensors could aid in disease prevention, diagnosis, and treatment (Huang et al., 2012).
Boronic Acid in Organic Synthesis : Alkylbis(2,6-dimethyl-4-methoxyphenyl)boranes ((DMP)2BR), which are similar in structure to (3-Allyl-4-methoxyphenyl)boronic acid, have shown potential for producing boron-stabilized carbanions. This could lead to a range of further reactions and applications in organic synthesis (Pelter & Drake, 1994).
Enantioselective Aza-Michael Additions : Boronic Acid-Catalyzed reactions have been used to achieve highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes. This is significant for the development of pharmaceutical compounds (Hashimoto, Gálvez, & Maruoka, 2015).
Macrocyclic Chemistry : Boronic esters, including those derived from various aryl boronic acids, open new perspectives in macrocyclic chemistry, with applications in creating complex molecular structures (Fárfan et al., 1999).
Propiedades
IUPAC Name |
(4-methoxy-3-prop-2-enylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-3-4-8-7-9(11(12)13)5-6-10(8)14-2/h3,5-7,12-13H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGVAYLQHPOEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CC=C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Allyl-4-methoxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



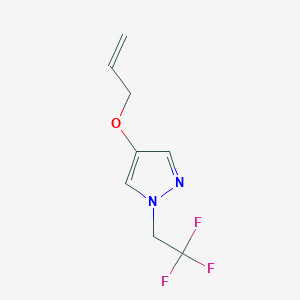
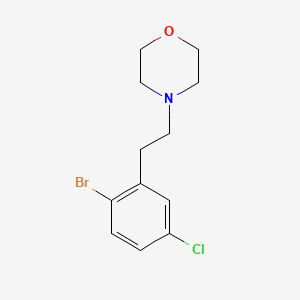
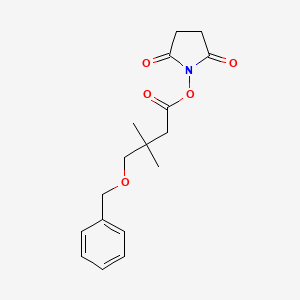
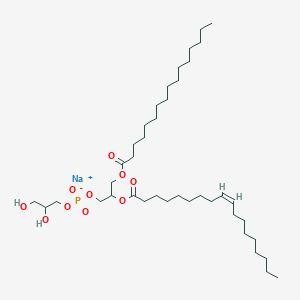
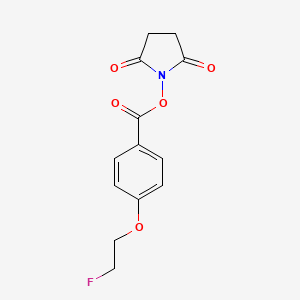
![(2,5-Dioxopyrrolidin-1-yl) 3-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]propanoate](/img/structure/B8121065.png)

![(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B8121093.png)
![(2R,4R)-2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B8121101.png)
![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid benzyl ester](/img/structure/B8121105.png)
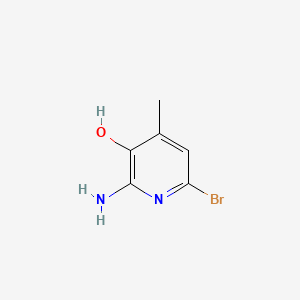
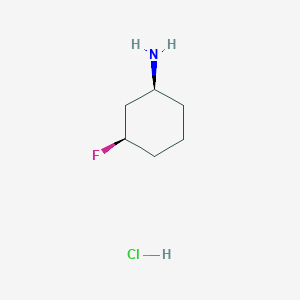
![Tert-butyl 6-(hydroxymethyl)hexahydrocyclopenta[B][1,4]oxazine-4(4AH)-carboxylate](/img/structure/B8121121.png)
